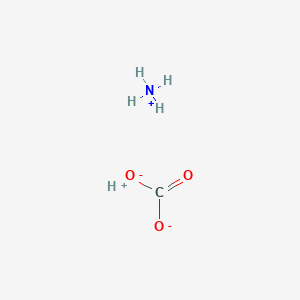
Oleoyl sarcosine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oleoyl sarcosine involves chemical reactions that combine sarcosine with oleic acid to form the desired compound. One common method for synthesizing sodium oleoyl sarcosine is through the Schotten-Baumann reaction, which has been demonstrated to produce sodium oleoyl sarcosine efficiently. This method involves the reaction of oleic acid with sarcosine in the presence of sodium hydroxide, leading to the formation of the sodium salt of oleoyl sarcosine. The productivity of the synthesized sodium oleoyl sarcosine can be analyzed using thin layer chromatography (TLC) and gas chromatography (GC) to ensure the purity and yield of the compound (Zhang Ting-you, 2004).
Molecular Structure Analysis
The molecular structure of oleoyl sarcosine has been studied using quantum chemical methods to understand its interaction with various surfaces and ions. For instance, interactions between models of oleoyl sarcosine and calcium ions on the surface of apatite have been explored, revealing that oleoyl sarcosine can form complex structures with calcium ions, which can significantly influence its functional properties (Jari Gordeijev, P. Hirva, 1999).
Chemical Reactions and Properties
Oleoyl sarcosine is known to participate in various chemical reactions due to its surfactant properties. It has been identified as an effective rust inhibitor in petroleum products, showcasing its potential in industrial applications. Laboratory studies indicate that oleoyl sarcosine can prevent rusting in various environments, highlighting its chemical stability and protective properties (R. Pines, D. SpivackJohn, 1957).
Physical Properties Analysis
The physical properties of oleoyl sarcosine, such as surface activity and micellar behavior, have been extensively studied. Surfactants derived from oleoyl sarcosine exhibit excellent surface activity, low critical micelle concentration (CMC), and favorable emulsion stability compared to conventional surfactants like sodium lauryl sulphate (SLS). These properties make oleoyl sarcosine derivatives valuable for various applications in industries requiring surfactants with high performance and stability (M. Sreenu, R. Nayak, R. Prasad, B. Sreedhar, 2014).
Chemical Properties Analysis
The chemical properties of oleoyl sarcosine, including its reactivity and interaction with other compounds, are critical for its applications. Studies have shown that oleoyl sarcosine can effectively interact with metal ions, contributing to its utility as a corrosion inhibitor and its potential in creating complex formulations for industrial and cosmetic products. The chemical modification of sarcosine to produce oleoyl sarcosine enhances its solubility and reactivity, making it a versatile compound in chemical synthesis and applications (F. A. Andersen, 2001).
Wissenschaftliche Forschungsanwendungen
Engine Oil Friction Modifier
- Scientific Field : Tribology
- Application Summary : Oleoyl sarcosine (NOS) is used as a friction modifier in engine oil. It is mixed with zinc dialkyldithiophosphate (ZDDP), an anti-wear additive .
- Methods of Application : The friction coefficient of a Fe surface lubricated with a mixture of NOS and ZDDP was measured at 100°C using a ball-on-disk tribometer under boundary lubrication conditions . The sliding surface was observed with a 3D laser microscope to investigate the tribo-film morphology and to evaluate the anti-wear performance .
- Results : The additive mixture enhanced tribological lubrication behavior in terms of friction-reducing and anti-wear properties under extended sliding cycle conditions . The EDX results revealed a noticeable decrease in S, suggesting that the NOS suppresses ZDDP decomposition and reduces the adsorption of the decomposition products .
Skincare Ingredient
- Scientific Field : Dermatology
- Application Summary : Oleoyl sarcosine has been found to have anti-inflammatory properties, making it a promising ingredient for treating skin conditions such as acne and rosacea . It also improves skin hydration and elasticity, making it a popular choice for anti-aging products .
- Results : The outcomes of using Oleoyl sarcosine in skincare products include improved skin hydration and elasticity, and potential treatment for skin conditions like acne and rosacea .
Corrosion Inhibitor and Detergent
- Scientific Field : Industrial Chemistry
- Application Summary : Oleoyl sarcosine is used as a corrosion inhibitor and detergent in various industries . It is also used as a wetting agent, foam booster/stabilizer, and emulsifier for cosmetics, household/industrial cleaners, biotechnology, agriculture, textiles, petroleum products, metalworking fluids, surfactant coatings, and emulsion polymerization .
- Results : The outcomes of using Oleoyl sarcosine in these applications include improved product performance and longevity .
Dispersing and Emulsifying Agent
- Scientific Field : Industrial Chemistry
- Application Summary : Oleoyl sarcosine is used as a dispersing agent and emulsifying agent in various industries .
- Results : The outcomes of using Oleoyl sarcosine in these applications include improved product performance and stability .
Lubricant
- Scientific Field : Industrial Chemistry
- Application Summary : Oleoyl sarcosine is used as a lubricant in various industries .
- Results : The outcomes of using Oleoyl sarcosine in these applications include improved machinery performance and longevity .
Personal Care Products
- Scientific Field : Dermatology
- Application Summary : Oleoyl sarcosine is used as a conditioning agent, antistatic agent, and cleansing agent in personal care products . It has good compatibility with skin and hair and is suitable for sensitive skin .
- Results : The outcomes of using Oleoyl sarcosine in personal care products include improved skin and hair health, and potential treatment for skin conditions .
Water-in-Oil Emulsifier
- Scientific Field : Industrial Chemistry
- Application Summary : Oleoyl sarcosine is used as a water-in-oil emulsifier . It is an amphiphilic oleic acid derivative having a sarcosine head group (N-methylglycine) which is used as a water-in-oil emulsifier .
- Results : The outcomes of using Oleoyl sarcosine in these applications include improved product performance and stability .
Corrosion Inhibitor
- Scientific Field : Industrial Chemistry
- Application Summary : Oleoyl sarcosine is used as a corrosion inhibitor . It forms chelate-like structures in the adsorption on polar and charged surfaces, e.g. on metals .
- Results : The outcomes of using Oleoyl sarcosine in these applications include improved product performance and longevity .
Antimicrobial and Virucidal Agent
- Scientific Field : Dermatology
- Application Summary : Oleoyl sarcosine is used as an antimicrobial and virucidal agent . It irritates skin and eyes comparatively little and is therefore used in personal care products such as skin cleansing agents because of its antimicrobial and virucidal properties .
- Results : The outcomes of using Oleoyl sarcosine in these applications include improved skin health and potential treatment for skin conditions .
Biodegradable Surfactant
- Scientific Field : Industrial Chemistry
- Application Summary : Oleoyl sarcosine is used as a biodegradable surfactant . It is used in manufacturing biodegradable surfactants and toothpastes as well as in other applications .
- Results : The outcomes of using Oleoyl sarcosine in these applications include improved product performance and sustainability .
Organic Synthesis Reagent
Eigenschaften
IUPAC Name |
2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25)/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOYAVUHUXAUPX-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO3 | |
| Record name | N-Oleoylsarcosine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-Oleoylsarcosine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042243 | |
| Record name | Oleyl sarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecen-1-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Oleoyl sarcosine | |
CAS RN |
110-25-8, 16693-85-9 | |
| Record name | Oleoylsarcosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoyl sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecen-1-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleyl sarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEOYL SARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4011K1S96Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















